molecular formula C10H16F6N2O4S2 B1384039 1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide CAS No. 1059624-23-5

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide

Cat. No. B1384039
M. Wt: 406.4 g/mol
InChI Key: RXYDHDCXRMFQBC-UHFFFAOYSA-N
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Description

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is a type of ionic liquid . It is used in the electrochemical characterizations of cyclic ammonium-based ionic liquids with allyl substituents . It is a colorless to light yellow clear liquid .


Molecular Structure Analysis

The molecular formula of 1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is C10H16F6N2O4S2 . The molecular weight is 406.4 g/mol . The InChI code is 1S/C8H16N.C2F6NO4S2/c1-3-6-9(2)7-4-5-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3H,1,4-8H2,2H3;/q+1;-1 .


Physical And Chemical Properties Analysis

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is a liquid at 20 degrees Celsius . It has a specific gravity of 1.46 at 20/20 degrees Celsius and a refractive index of 1.43 . It should be stored under inert gas and conditions to avoid include hygroscopic conditions .

Scientific Research Applications

Application in Energy Storage and Batteries

1-Allyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide has been extensively studied in the context of energy storage, particularly in lithium-ion batteries. Research demonstrates its effectiveness as part of hybrid electrolytes in lithium-sulfur batteries, contributing to stable cycling and decent capacity performance with high coulombic efficiency (Yang et al., 2017). Similarly, its application in lithium-ion batteries showcases exceptional long-life performance, indicating its potential for developing new-generation electric and electronic devices (Elia et al., 2016).

Tribological Properties

The tribological properties of 1-Allyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide-based ionic liquids on steel-steel contact have been evaluated. The studies show these ionic liquids as effective neat lubricants, demonstrating promising friction coefficient and wear volume, which is crucial for industrial applications (López Sánchez et al., 2014).

Electrochemical Behavior and Catalysis

The electrochemical behavior of various elements, such as europium, in N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide has been studied. This research helps understand the diffusion coefficient and charge transfer rate constants, which are vital for electrochemical applications (Rao et al., 2009). Additionally, it serves as an effective medium for in-situ generation of electrocatalysts, promoting redox reactions, a key aspect in methanol oxidation and similar processes (Tang et al., 2016).

Safety And Hazards

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide can cause skin irritation and serious eye irritation . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs . Contaminated clothing should be removed and washed before reuse .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-methyl-1-prop-2-enylpyrrolidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N.C2F6NO4S2/c1-3-6-9(2)7-4-5-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3H,1,4-8H2,2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYDHDCXRMFQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide

CAS RN

1059624-23-5
Record name 1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Zhang, X Lu, Q Zhou, X Li, X Zhang, S Li - 2009 - books.google.com
This comprehensive database on physical properties of pure ionic liquids (ILs) contains data collected from 269 peer-reviewed papers in the period from 1982 to June 2008. There are …
Number of citations: 389 books.google.com
A Hayyan, FS Mjalli, IM AlNashef, T Al-Wahaibi… - Thermochimica …, 2012 - Elsevier
In this study, a novel fructose-based DES of choline chloride (2-hydroxyethyl-trimethylammonium) has been synthesized at different molar ratios. The physical properties such as density…
Number of citations: 301 www.sciencedirect.com
K Siczek - Batteries, 2020 - mdpi.com
Currently, apart from the widely known lithium-ion batteries, there are competitive solutions in the form of, for example, Li-S batteries. While the results of studies on the toxicity of Li-ion …
Number of citations: 5 www.mdpi.com

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